N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 100956-66-9
VCID: VC21435550
InChI: InChI=1S/C15H17NO4S/c1-11-4-7-13(8-5-11)21(17,18)16-12-6-9-14(19-2)15(10-12)20-3/h4-10,16H,1-3H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC
Molecular Formula: C15H17NO4S
Molecular Weight: 307.4g/mol

N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide

CAS No.: 100956-66-9

Cat. No.: VC21435550

Molecular Formula: C15H17NO4S

Molecular Weight: 307.4g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide - 100956-66-9

Specification

CAS No. 100956-66-9
Molecular Formula C15H17NO4S
Molecular Weight 307.4g/mol
IUPAC Name N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C15H17NO4S/c1-11-4-7-13(8-5-11)21(17,18)16-12-6-9-14(19-2)15(10-12)20-3/h4-10,16H,1-3H3
Standard InChI Key JRAYUPSJGCRNDR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC

Introduction

Structural Characterization and Key Functional Groups

N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide comprises two primary structural units:

  • 3,4-Dimethoxyphenyl group: A benzene ring substituted with methoxy groups at positions 3 and 4, which enhances electron density and solubility.

  • 4-Methylbenzenesulfonamide: A sulfonamide group (–SO₂NH–) linked to a methyl-substituted benzene ring, contributing to hydrophobicity and potential hydrogen-bonding interactions.

Structural ComponentFunctional Role
3,4-DimethoxyphenylElectron-donating, improves bioavailability
4-MethylbenzenesulfonamideHydrophobic anchor, enables enzyme binding

Synthesis Pathways and Reaction Mechanisms

The synthesis of sulfonamides typically involves nucleophilic substitution reactions between sulfonyl chlorides and amines. For N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide, a plausible route is:

  • Sulfonyl Chloride Formation: React 4-methylbenzoic acid with chlorosulfonic acid to yield 4-methylbenzenesulfonyl chloride.

  • Amine Coupling: Treat 3,4-dimethoxyaniline with the sulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide bond.

Key Reaction Conditions (Inferred from analogous syntheses ):

ParameterOptimal Range
Temperature0–5°C (to minimize side reactions)
SolventDichloromethane or THF
Catalyst/BaseTriethylamine or pyridine

Comparative Analysis with Related Compounds

Structural Similarity Table

Compound NameKey Differences from Target Molecule
N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide
4-MethylbenzenesulfonamideLacks 3,4-dimethoxyphenyl group
3,4-DimethoxyphenylamineAbsent sulfonamide group
Thiazole-Sulfonamide Derivatives (CAS 873010-61-8)Contains thiazole ring instead of dimethoxyphenyl

Functional Group Impact

FeatureTarget MoleculeThiazole Derivative
HydrophobicityHigh (4-methyl group)Moderate (thiazole)
Electron Donor CapacityHigh (methoxy groups)Moderate (thiazole S)
Enzyme BindingFolate synthesisApoptosis induction

Challenges and Future Research Directions

Synthetic Limitations

  • Purity Issues: Side reactions during sulfonyl chloride formation may reduce yields.

  • Scalability: Large-scale production requires optimized catalysts and solvents.

Biological Optimization

  • Target Profiling: High-throughput screening to identify specific enzyme interactions.

  • Structure-Activity Relationships (SAR): Modifying the methoxy or methyl groups to enhance selectivity.

ParameterPredicted Outcome
Hepatic MetabolismPhase II conjugation
Renal ExcretionPrimary elimination route
Acute ToxicityLow (based on sulfonamide class)

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